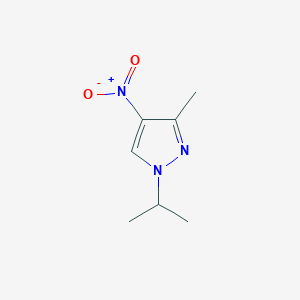
4-Chloro-6-methylpyrimidine
説明
4-Chloro-6-methylpyrimidine is a compound with the molecular formula C5H5ClN2 . It has a molecular weight of 128.56 g/mol . The compound is also known by several synonyms, including 4-Methyl-6-chloropyrimidine and Pyrimidine, 4-chloro-6-methyl .
Synthesis Analysis
The synthesis of 4-Chloro-6-methylpyrimidine involves various methods. One such method involves the preparation of a 1:1 cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid. This is achieved through a slow evaporation method in methanol .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methylpyrimidine includes a pyrimidine ring with a chlorine atom at the 4th position and a methyl group at the 6th position . The InChI key for this compound is MVAXKFAQKTWRAH-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrimidine compounds, including 4-Chloro-6-methylpyrimidine, are known to undergo various chemical reactions. These include reactions with phosphorous oxychloride (POCl3), leading to chlorination .Physical And Chemical Properties Analysis
4-Chloro-6-methylpyrimidine has a molecular weight of 128.56 g/mol and a density of 1.2±0.1 g/cm3 . It has a boiling point of 199.6±20.0 °C at 760 mmHg . The compound has a topological polar surface area of 25.8 Ų and a complexity of 76.8 .科学的研究の応用
Synthesis and Process Research
4-Chloro-6-methylpyrimidine serves as a critical intermediate in the synthesis of various compounds. It's notably used in the production of the anticancer drug dasatinib. The synthesis involves a series of steps, including cyclization and chlorination, with phosphorus oxychloride playing a key role in these processes (Guo Lei-ming, 2012).
Role in Chemical Reactions
The compound also plays a part in unique chemical reactions. For example, it reacts with H2O2 in ethanol to form 5-chloro-6-methyluracil, demonstrating its reactivity and potential for creating diverse chemical structures (R. K. Glushkov, B. A. Ivin, E. G. Sochilin, 1971).
Molecular Structure and Biological Activity Studies
In-depth studies of molecules containing 4-chloro-6-methylpyrimidine, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have been conducted. These studies focus on understanding the molecular structure using various experimental and theoretical techniques, which are crucial for developing potential medical applications (S. Aayisha et al., 2019).
Applications in Electrolytic Reduction
The electrolytic reduction of derivatives like 2-Amino-4-chloropyrimidine has been explored, demonstrating the compound's utility in various chemical reduction processes. This is significant for understanding its reactivity and potential applications in various industrial processes (Kiichiro Sugino et al., 1957).
Development of Novel Synthesis Methods
Research has been conducted on novel synthesis methods involving derivatives of 4-Chloro-6-methylpyrimidine. These methods are crucial for the efficient production of these compounds, which can have various applications in pharmaceuticals and other industries (S. Nishigaki et al., 1970).
Exploration in Antimicrobial Applications
The compound has been used to synthesize derivatives with pronounced antimicrobial effects. This is particularly significant for developing new antibiotics and treatments for microbial infections (A. V. Erkin et al., 2007; A. V. Erkin et al., 2008).
Studies on Anticancer Properties
4-Chloro-6-methylpyrimidine is used in synthesizing α-aminophosphonates with potential anticancer properties. This research is pivotal in developing new cancer treatments (Gajjala Raghavendra Reddy et al., 2020).
Kinetic Studies and Mechanism Analysis
Kinetic studies and analyses of mechanisms, such as the fluorination of derivatives, provide insights into the compound's reactivity. This knowledge is crucial for its application in chemical synthesis and industrial processes (T. Wei et al., 1987).
Safety and Hazards
作用機序
Target of Action
4-Chloro-6-methylpyrimidine is a chemical compound that has been identified as a nitrification inhibitor . This suggests that its primary targets are likely to be enzymes involved in the nitrification process, such as ammonia monooxygenase and nitrite oxidoreductase .
Mode of Action
As a nitrification inhibitor, it is likely to interact with its targets by binding to the active sites of the enzymes, thereby preventing them from catalyzing the oxidation of ammonia to nitrite and nitrite to nitrate .
Biochemical Pathways
The inhibition of nitrification by 4-Chloro-6-methylpyrimidine affects the nitrogen cycle, a crucial biochemical pathway in the environment. By inhibiting the conversion of ammonia to nitrate, it can potentially reduce the loss of nitrogen from soils, increase the efficiency of nitrogen fertilizer use, and decrease the environmental impact of agricultural practices .
Pharmacokinetics
Given its use as a nitrification inhibitor in soils, its bioavailability is likely to be influenced by factors such as soil type, temperature, moisture content, and ph .
Result of Action
The molecular and cellular effects of 4-Chloro-6-methylpyrimidine’s action are primarily related to its inhibition of nitrification. This can result in an increase in the concentration of ammonia and a decrease in the concentration of nitrate in the soil .
Action Environment
The action, efficacy, and stability of 4-Chloro-6-methylpyrimidine are influenced by various environmental factors. For instance, its effectiveness as a nitrification inhibitor can be affected by soil properties such as pH, temperature, and moisture content. Additionally, its stability and persistence in the environment can be influenced by factors such as microbial activity and the presence of other chemicals .
特性
IUPAC Name |
4-chloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXKFAQKTWRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342439 | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylpyrimidine | |
CAS RN |
3435-25-4 | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)
![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)








![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
